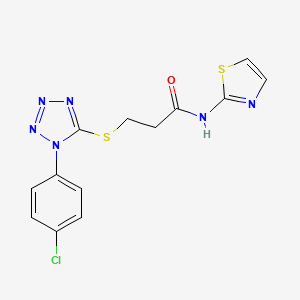

3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a chlorophenyl group

Méthodes De Préparation

The synthesis of 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

Thioether Formation: The tetrazole derivative is then reacted with a thioether compound to introduce the thio group.

Amidation: The final step involves the reaction of the thioether-tetrazole intermediate with thiazole-2-carboxylic acid or its derivatives under appropriate conditions to form the desired propanamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents that are suitable for large-scale synthesis.

Analyse Des Réactions Chimiques

3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Applications De Recherche Scientifique

3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors in the body.

Materials Science: It can be used in the development of new materials with unique properties, such as conductivity or fluorescence.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mécanisme D'action

The mechanism of action of 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. The thiazole ring and chlorophenyl group contribute to the overall binding affinity and specificity by interacting with hydrophobic or aromatic regions of the target molecules.

Comparaison Avec Des Composés Similaires

Similar compounds to 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide include:

Tetrazole Derivatives: Compounds with a tetrazole ring, such as 5-(4-chlorophenyl)-1H-tetrazole, which may have similar binding properties but lack the thioether and thiazole functionalities.

Thiazole Derivatives: Compounds like 2-(4-chlorophenyl)thiazole, which share the thiazole ring but do not have the tetrazole moiety.

Chlorophenyl Derivatives: Compounds such as 4-chlorophenylamine, which contain the chlorophenyl group but lack the tetrazole and thiazole rings.

The uniqueness of this compound lies in its combination of these three functional groups, providing a versatile scaffold for various applications in research and industry.

Activité Biologique

The compound 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The IUPAC name for the compound is 3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide . Its molecular formula is C13H11ClN6OS2, and it features a tetrazole ring, a thiazole moiety, and a chlorophenyl group.

Synthesis

The synthesis typically involves multi-step reactions:

- Formation of the Tetrazole Ring : Reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

- Thioether Formation : The tetrazole derivative is reacted with a thioether compound.

- Amidation : This final step involves coupling with thiazole-2-carboxylic acid or derivatives to form the desired propanamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzyme active sites or receptor pockets. The hydrophobic interactions provided by the chlorophenyl and thiazole groups enhance binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and tetrazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrated significant activity against various bacterial and fungal strains . The presence of the chlorophenyl group is crucial in enhancing these antimicrobial effects.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Thiazole derivatives have been linked to cytotoxic effects in cancer cell lines, with structure-activity relationship (SAR) studies indicating that modifications in the phenyl ring can significantly influence efficacy . Compounds similar to this compound have shown IC50 values comparable to established chemotherapeutic agents like doxorubicin, suggesting promising anticancer potential .

Anticonvulsant Activity

Some derivatives of thiazole have demonstrated anticonvulsant properties in animal models. The SAR analysis indicates that specific substitutions on the thiazole ring enhance anticonvulsant activity, which may be relevant for developing new treatments for epilepsy .

Table of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated several thiazole derivatives against ten bacterial and ten fungal species, finding substantial activity across the board. The presence of electron-withdrawing groups like chlorine was essential for enhancing antimicrobial potency.

- Antitumor Potential : In vitro assays on Jurkat cells showed that certain thiazole derivatives exhibited potent cytotoxic effects, with IC50 values lower than those of standard chemotherapy drugs, indicating their potential as anticancer agents.

Propriétés

IUPAC Name |

3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN6OS2/c14-9-1-3-10(4-2-9)20-13(17-18-19-20)23-7-5-11(21)16-12-15-6-8-22-12/h1-4,6,8H,5,7H2,(H,15,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLCZMXCZQJHAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)SCCC(=O)NC3=NC=CS3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN6OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.